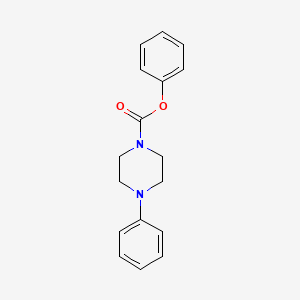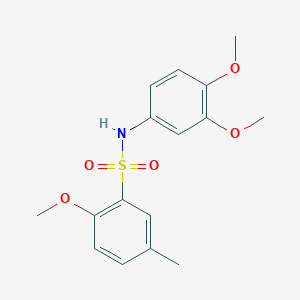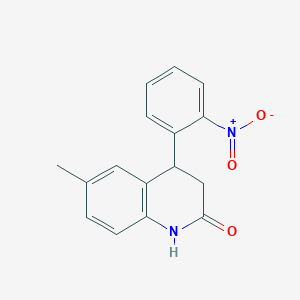
8-quinolinyl 2,4,5-trichlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 8-quinolinyl sulfonate derivatives, including 8-quinolinyl 2,4,5-trichlorobenzenesulfonate, involves photochemical cleavage reactions in aqueous solutions. These compounds undergo photolysis upon irradiation at specific wavelengths, leading to the formation of corresponding 8-quinolinols and benzenesulfonic acids with minimal byproduct formation. The influence of substituent groups on the photolysis reactions has been examined, suggesting that the process mainly proceeds via the homolytic cleavage of S-O bonds in the excited triplet state (Kageyama et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied through crystallographic analysis. These studies reveal the proton transfer from acidic groups to the hetero-nitrogen of the quinolin-8-ol molecule, along with primary N–H···O hydrogen-bond formation between donor and acceptor atoms. Such interactions lead to the formation of 3D framework structures in the crystal packing, demonstrating the role of noncovalent interactions in stabilizing these compounds (Jin et al., 2014).
Chemical Reactions and Properties
The photochemical reactivity of 8-quinolinyl sulfonate derivatives, including trichlorobenzenesulfonates, is characterized by their ability to undergo photolysis, leading to cleavage reactions that produce quinolinols and benzenesulfonic acids. This reactivity is influenced by the nature of the substituents on the quinolinyl moiety and the benzene ring, which can affect the efficiency and selectivity of the photolysis process (Kageyama et al., 2009).
安全和危害
作用机制
Target of Action
It’s known that 8-aminoquinoline, a related compound, is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs . It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
Mode of Action
The functionalization of positions c2–c7 on the 8-aminoquinoline ring, which involves the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions, is suggested in most cases . A single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
The functionalization of the 8-aminoquinoline ring, a related compound, involves the formation of c–c and c–z bonds, which could potentially affect various biochemical pathways .
Result of Action
The 8-quinolinyl benzenesulfonates undergo photolysis upon photoirradiation at 300—330nm to give the corresponding 8-quinolinols and benzenesulfonic acids with the production of only negligible amounts of byproducts . The effects of substituent groups of the 8-quinolinyl moiety and the benzene ring on the photolysis reactions were examined .
Action Environment
It’s known that the photolysis of 8-quinolinyl benzenesulfonates occurs upon photoirradiation at 300—330nm , suggesting that light exposure could be a significant environmental factor.
属性
IUPAC Name |
quinolin-8-yl 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NO3S/c16-10-7-12(18)14(8-11(10)17)23(20,21)22-13-5-1-3-9-4-2-6-19-15(9)13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJNNGDGJOERIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5156933.png)
![2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)

![4-{[5-nitro-2-(1-piperazinyl)phenyl]sulfonyl}morpholine](/img/structure/B5156969.png)

![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5156987.png)


![4-{[2-(4-carboxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5157011.png)
![propyl 4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5157028.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5157035.png)
